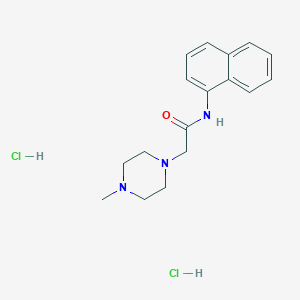![molecular formula C20H13N5O2 B3932656 2-CYANO-4-NITRO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PHENYL CYANIDE](/img/structure/B3932656.png)
2-CYANO-4-NITRO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PHENYL CYANIDE
Vue d'ensemble
Description
2-CYANO-4-NITRO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PHENYL CYANIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes cyano, nitro, and pyridyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-NITRO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PHENYL CYANIDE typically involves multi-step organic synthesis. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . This process can be carried out using solvent-free methods, stirring without solvent at elevated temperatures, or fusion techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-CYANO-4-NITRO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-CYANO-4-NITRO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-CYANO-4-NITRO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-4-pyrone: Known for its reactivity and use in the synthesis of heterocyclic compounds.
2-Cyano-4-nitroaniline: Used in the synthesis of dyes and pigments.
Uniqueness
2-CYANO-4-NITRO-5-[4-(4-PYRIDYLMETHYL)ANILINO]PHENYL CYANIDE is unique due to its combination of cyano, nitro, and pyridyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
4-nitro-5-[4-(pyridin-4-ylmethyl)anilino]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O2/c21-12-16-10-19(20(25(26)27)11-17(16)13-22)24-18-3-1-14(2-4-18)9-15-5-7-23-8-6-15/h1-8,10-11,24H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUMFCFROPFOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B3932584.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3932605.png)
![[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate](/img/structure/B3932610.png)
![2-[2-[(E)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B3932617.png)



![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylacrylamide](/img/structure/B3932660.png)
![N-[6-(4-chlorophenyl)-5-phenylfuro[2,3-d]pyrimidin-4-yl]-4-nitrobenzamide](/img/structure/B3932664.png)
![3-(2-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932671.png)
![5-chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-(4-hydroxybutyl)benzamide](/img/structure/B3932677.png)
![3,5-bis{[(2-chlorophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3932684.png)

